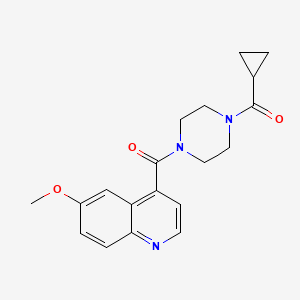
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline, also known as CPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has been used in scientific research for various applications, including as a fluorescent probe for imaging of lysosomes and mitochondria, as a potential anticancer agent, and as a potential drug for the treatment of Alzheimer's disease. 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has also been used as a tool for studying protein-protein interactions and as a ligand for G protein-coupled receptors.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline is not fully understood, but it is believed to act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its fluorescence properties for imaging. However, 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
Future research on 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline could focus on its potential applications as a therapeutic agent for cancer and Alzheimer's disease, as well as its use as a tool for studying protein-protein interactions and G protein-coupled receptors. Further studies could also explore the potential toxicity of 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline and its effects on different cell types and tissues. Additionally, the development of new synthesis methods for 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline could improve its yield and purity, making it more accessible for scientific research.
Synthesis Methods
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with a tryptamine derivative, followed by cyclization to form the quinoline ring. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with a piperazine derivative, followed by cyclization to form the quinoline ring. Both methods have been used to synthesize 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline with high yields and purity.
properties
IUPAC Name |
cyclopropyl-[4-(6-methoxyquinoline-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-14-4-5-17-16(12-14)15(6-7-20-17)19(24)22-10-8-21(9-11-22)18(23)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXWUBUAYTUBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576964.png)
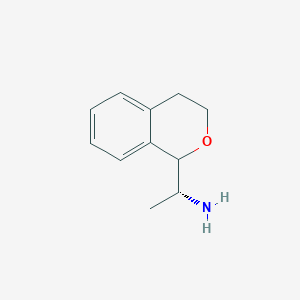

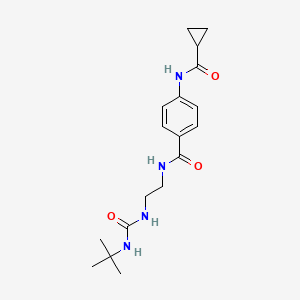

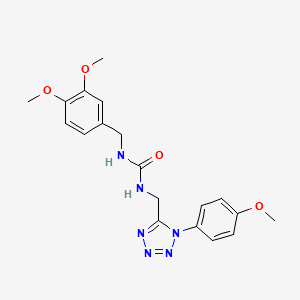
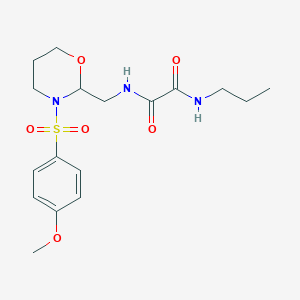

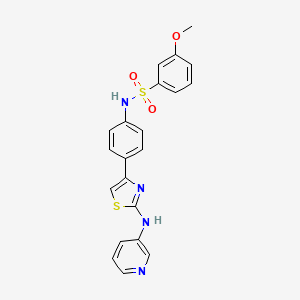
![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2576983.png)
![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)
![4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2576987.png)